3-Isopropyl-5-(4-methylphenethyl)-1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-3,5-pyridinecarboxylate
Overview
Description
AK-2-38, a nifedipine analogue with potent smooth muscle calcium antagonist action and partial agonist effects on isolated guinea pig left atrium.
Scientific Research Applications
Enzymatic Hydrolysis and Stereochemistry
Research involving derivatives of 1,4-dihydropyridine, similar to the compound , has explored their interaction with enzymes. Sobolev et al. (2002) synthesized various esters of 4-(2-difluoromethoxy)phenyl-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate and studied their hydrolysis by Candida rugosa lipase. This study provided insights into the stereochemistry of these compounds, as the absolute configuration of the enzymatically produced carboxylic acid was established via X-ray crystallography of its amide derivative (Sobolev et al., 2002).
Synthesis Techniques
Research by Zhang et al. (2009) demonstrated the synthesis of a similar compound, dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate, through Hantzsch condensation reaction. This study contributes to understanding efficient synthesis methods for related 1,4-dihydropyridine derivatives (Zhang et al., 2009).
Structural and Conformational Analysis
Jasinski et al. (2013) synthesized and analyzed four new Hantzsch 1,4-dihydropyridine derivatives, studying their crystal structures via X-ray crystallography. This research is significant for understanding the molecular and crystal structures of related compounds (Jasinski et al., 2013).
Calcium Channel Modulation
Studies have explored the calcium channel modulating activities of 1,4-dihydropyridine derivatives. Knaus et al. (2000, 2001) investigated the calcium channel antagonist activities of various 1,4-dihydropyridine derivatives, contributing to the understanding of these compounds' pharmacological properties (Knaus et al., 2000), (Knaus et al., 2001).
properties
CAS RN |
122508-12-7 |
---|---|
Product Name |
3-Isopropyl-5-(4-methylphenethyl)-1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-3,5-pyridinecarboxylate |
Molecular Formula |
C26H30N2O4 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
3-O-[2-(4-methylphenyl)ethyl] 5-O-propan-2-yl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H30N2O4/c1-16(2)32-26(30)23-19(5)28-18(4)22(24(23)21-8-6-7-14-27-21)25(29)31-15-13-20-11-9-17(3)10-12-20/h6-12,14,16,24,28H,13,15H2,1-5H3 |
InChI Key |
PUUIFNOYHUWLGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CCOC(=O)C2=C(NC(=C(C2C3=CC=CC=N3)C(=O)OC(C)C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)CCOC(=O)C2=C(NC(=C(C2C3=CC=CC=N3)C(=O)OC(C)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3-isopropyl-5-(4-methylphenethyl)-1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-3,5-pyridinecarboxylate AK 2 38 AK 2-38 AK-2-38 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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